molecular formula C10H12N2O5 B8502641 Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate

Methyl 2-methoxy-4-(methylamino)-5-nitrobenzoate

Cat. No. B8502641
M. Wt: 240.21 g/mol
InChI Key: BHNYROMTUGWVQF-UHFFFAOYSA-N
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Patent
US08519149B2

Procedure details

The title compound was prepared following the procedure described for Step-4 of Intermediate-1 using methyl 2-fluoro-4-(methylamino)-5-nitrobenzoate (12.00 g, 0.0562 mmol) and sodium methoxide (22.73 g, 0.4210 mmol), methanol to afford 4.00 g of the desired product. 1HNMR (DMSO-d6): δ 3.02 (d, J=4.5 Hz, 3H), 3.75 (s, 3H), 3.94 (s, 3H), 6.28 (s, 1H), 8.57 (s, 1H), 8.62 (bs, 1H).
Quantity
12 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
22.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:11]=[C:10]([NH:12][CH3:13])[C:9]([N+:14]([O-:16])=[O:15])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[CH3:17][O-:18].[Na+]>CO>[CH3:17][O:18][C:2]1[CH:11]=[C:10]([NH:12][CH3:13])[C:9]([N+:14]([O-:16])=[O:15])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=C(C(=C1)NC)[N+](=O)[O-]
Step Two
Name
sodium methoxide
Quantity
22.73 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=O)OC)C=C(C(=C1)NC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 29629.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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